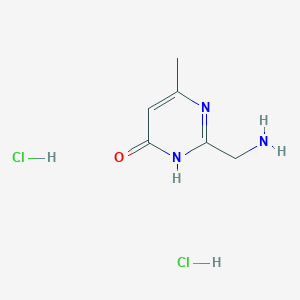
2-(Aminomethyl)-6-methyl-3,4-dihydropyrimidin-4-one dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Aminomethyl)-6-methyl-3,4-dihydropyrimidin-4-one dihydrochloride is a heterocyclic compound with a pyrimidine ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-6-methyl-3,4-dihydropyrimidin-4-one dihydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 2-aminomethylpyrimidine with formaldehyde and subsequent reduction to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
2-(Aminomethyl)-6-methyl-3,4-dihydropyrimidin-4-one dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Substitution reactions can occur at the amino or methyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a range of derivatives with different functional groups .
科学的研究の応用
2-(Aminomethyl)-6-methyl-3,4-dihydropyrimidin-4-one dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(Aminomethyl)-6-methyl-3,4-dihydropyrimidin-4-one dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
類似化合物との比較
Similar Compounds
Similar compounds include other pyrimidine derivatives such as 2-aminomethylpyrimidine and 6-methylpyrimidin-4-one. These compounds share structural similarities but may differ in their chemical properties and biological activities .
Uniqueness
Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .
生物活性
2-(Aminomethyl)-6-methyl-3,4-dihydropyrimidin-4-one dihydrochloride, a derivative of dihydropyrimidinone, has garnered attention due to its diverse biological activities. This compound is synthesized primarily through the Biginelli reaction, which involves the condensation of an aldehyde, a β-ketoester, and urea or thiourea under acidic conditions. The resultant compounds have shown promise in various pharmacological applications including antimicrobial, antioxidant, and anticancer activities.
Synthesis
The synthesis of this compound can be achieved via several methods. The one-pot Biginelli reaction is the most common approach, noted for its simplicity and efficiency. Recent studies have optimized this reaction to yield higher purity and better yields under solvent-free conditions using various catalysts such as Bismuth (III) sulfate .
Antimicrobial Activity
Research has demonstrated that derivatives of dihydropyrimidinones exhibit significant antimicrobial properties. For instance, in a study evaluating a range of synthesized compounds, several showed potent activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) were determined for these compounds, with some derivatives exhibiting MIC values in the low micromolar range .
Antioxidant Properties
The antioxidant capacity of this compound has been assessed using various assays including DPPH and ABTS. These assays measure the ability of compounds to scavenge free radicals. Results indicated that certain derivatives possess strong antioxidant activity, correlating with their structural characteristics .
Anticancer Potential
Recent studies have explored the anticancer potential of this compound. In vitro assays against various cancer cell lines demonstrated that some derivatives significantly inhibit cell proliferation. The mechanisms appear to involve induction of apoptosis and cell cycle arrest at the G1 phase, highlighting their potential as chemotherapeutic agents .
Case Studies
- Antimicrobial Evaluation : In a comparative study involving multiple dihydropyrimidinone derivatives, this compound exhibited superior activity against Staphylococcus aureus and Escherichia coli with an MIC of 15 µg/mL .
- Antioxidant Activity : The total antioxidant capacity was measured using the DPPH assay where the compound showed a scavenging effect of 70% at a concentration of 100 µg/mL compared to standard antioxidants like ascorbic acid .
- Anticancer Studies : In a recent study published in 2023, derivatives including this compound were tested against MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM .
Data Tables
| Biological Activity | Tested Compound | MIC (µg/mL) | IC50 (µM) | Effectiveness |
|---|---|---|---|---|
| Antimicrobial | This compound | 15 | N/A | High |
| Antioxidant | DPPH Assay | N/A | 50 | Moderate |
| Anticancer | MCF-7 Cells | N/A | 10 | High |
特性
CAS番号 |
1955494-60-6 |
|---|---|
分子式 |
C6H10ClN3O |
分子量 |
175.61 g/mol |
IUPAC名 |
2-(aminomethyl)-4-methyl-1H-pyrimidin-6-one;hydrochloride |
InChI |
InChI=1S/C6H9N3O.ClH/c1-4-2-6(10)9-5(3-7)8-4;/h2H,3,7H2,1H3,(H,8,9,10);1H |
InChIキー |
LYLNRHUZPFVPIM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)NC(=N1)CN.Cl.Cl |
正規SMILES |
CC1=CC(=O)NC(=N1)CN.Cl |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















